molecular formula C9H15NO B1654736 3-Oxa-7-azatricyclo[3.3.3.01,5]undecane CAS No. 26502-09-0

3-Oxa-7-azatricyclo[3.3.3.01,5]undecane

Cat. No.: B1654736
CAS No.: 26502-09-0
M. Wt: 153.22
InChI Key: LIJPDZQQCFRPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-7-azatricyclo[3.3.3.01,5]undecane (Molecular Formula: C9H11NO3 ) is a synthetically challenging, rigid tricyclic organic compound that incorporates both oxygen and nitrogen heteroatoms within its bridged framework. This specific molecular architecture makes it a valuable intermediate for advanced chemical synthesis and pharmaceutical research. Compounds featuring the undecane backbone and related complex ring systems are of significant interest in medicinal chemistry. For instance, structurally similar 1-oxa-9-azaspiro[5.5]undecane derivatives have been identified as potent antituberculosis agents acting as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis . Furthermore, the 3,7,10-triazatricyclo[3.3.3.01,5]undecane framework is recognized in scientific literature as a "propellane" structure, highlighting the relevance of this chemical class in the development of novel pharmacologically active molecules . As a sophisticated building block, this compound is intended for use in drug discovery programs, chemical biology probe development, and methodological studies in organic synthesis. Researchers can leverage its unique three-dimensional structure to explore new chemical space and develop potential therapeutic candidates. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

26502-09-0

Molecular Formula

C9H15NO

Molecular Weight

153.22

IUPAC Name

3-oxa-7-azatricyclo[3.3.3.01,5]undecane

InChI

InChI=1S/C9H15NO/c1-2-8-4-10-5-9(8,3-1)7-11-6-8/h10H,1-7H2

InChI Key

LIJPDZQQCFRPFL-UHFFFAOYSA-N

SMILES

C1CC23CNCC2(C1)COC3

Canonical SMILES

C1CC23CNCC2(C1)COC3

Origin of Product

United States

Comparison with Similar Compounds

Silatranes, Germatranes, and Stannatranes

These compounds share the tricyclo[3.3.3.01,5]undecane core but differ in the central heteroatom (Si, Ge, Sn) and substituents:

Compound Name Central Atom Key Features Reference
2,8,9-Trioxa-5-aza-1-silatricyclo[3.3.3.01,5]undecane (Silatrane) Si Strong transannular N→Si interaction (~2.4–2.6 Å); studied via NMR for electronic effects .
E-β-Styrylgermatrane Ge N→Ge bond length: 2.215 Å (X-ray); 40× lower toxicity than non-styryl analogs due to CH=CH spacer .
1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane Sn Stannatrane derivative; Sn central atom likely alters reactivity and stability compared to Si/Ge analogs .

Key Observations :

  • The central atom (Si, Ge, Sn) influences bond lengths, electronic properties, and toxicity.
  • Transannular interactions (N→M, M = Si/Ge/Sn) are critical for stability and reactivity.

Spiro and Polycyclic Derivatives

Compounds with spiro or extended polycyclic frameworks exhibit structural diversity:

Compound Name Structure Features Physical Properties Reference
8,11-Oxapentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane derivatives Pentacyclic with multiple oxygen bridges Varying states: solids (mp 63–86°C) or liquids .
2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives Spiro framework with ketone condensates Flexible conformations; synthetic versatility .

Key Observations :

  • Additional oxygen bridges (e.g., oxapentacyclo derivatives) increase molecular rigidity and melting points.
  • Spiro compounds (e.g., tetraoxaspiro[5.5]undecane) exhibit conformational flexibility, enabling tailored applications .

Diaza and Mixed Heteroatom Derivatives

Substitution with additional nitrogen or mixed heteroatoms alters properties:

Compound Name Key Features Reference
3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane dihydrochloride Dual nitrogen atoms enhance solubility (via hydrochloride salt); potential pharmacological relevance .
3,7,10-Trioxa-octasilabicyclo[3.3.3]undecane Silicon-oxygen framework; symmetric structure (P41 space group) .

Key Observations :

  • Diaza derivatives (e.g., 7,10-diaza) improve solubility and bioactivity.
  • Mixed heteroatoms (e.g., Si-O-N frameworks) influence symmetry and material properties .

Structural and Functional Comparisons

Spectral and Physical Properties

Data from analogs highlight trends in key properties:

Compound Type IR/NMR Features Melting Point/Solubility Reference
Silatranes Distinct ¹H-NMR shifts due to N→Si interaction . Generally high mp (>100°C) .
Oxapentacyclo derivatives FT-IR: C=O stretches ~1700 cm⁻¹; ¹H-NMR δ 1–5 ppm . Solids (mp 63–86°C) or viscous liquids .
Germatranes X-ray confirmed N→Ge bond; ¹³C-NMR for substituent analysis . Toxicity reduced by styryl group .

Preparation Methods

Condensation of Active Methylene Compounds

A widely reported method involves the condensation of active methylene compounds with arylglyoxals and cyclic enaminones. This one-pot reaction proceeds under mild acidic conditions to form the tricyclic core.

Procedure :

  • Reactants : Cyclic enaminone (1.0 eq.), arylglyoxal (1.2 eq.), and active methylene compound (1.5 eq.).
  • Conditions : Acetic acid (5% v/v) in ethanol, reflux for 12–18 hours.
  • Yield : 60–75% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via imine formation between the enaminone and arylglyoxal, followed by cyclization facilitated by the active methylene component. The oxygen bridge forms intramolecularly during the final cyclization step.

Beckmann Rearrangement of Adamantane-Derived Oximes

Industrial-scale synthesis often utilizes the Beckmann rearrangement of 2-adamantanone oxime.

Procedure :

  • Oxime Formation : 2-Adamantanone is treated with hydroxylamine hydrochloride in ethanol at 80°C for 6 hours.
  • Rearrangement : The oxime undergoes Beckmann rearrangement using polyphosphoric acid (PPA) at 120–130°C for 3 hours.
  • Reduction : The resulting lactam is reduced with LiAlH₄ in tetrahydrofuran (THF) to yield the target compound.

Key Data :

Step Reagents Temperature Yield (%)
Oxime Formation NH₂OH·HCl, EtOH 80°C 85–90
Beckmann Rearrangement PPA 130°C 70–75
Reduction LiAlH₄, THF Reflux 65–70

Advantages : High scalability and reproducibility, making it suitable for industrial production.

Gold-Catalyzed Tandem Cyclization

A modern approach employs gold(I)-catalyzed 1,3-acyloxy migration followed by Ferrier rearrangement. This method is highly stereoselective.

Procedure :

  • Catalyst : AuCl(PPh₃)/AgSbF₆ (5 mol%).
  • Substrate : Glycal-derived propargylic ester.
  • Conditions : Dichloromethane, room temperature, 2 hours.
  • Yield : 80–85% with >95% diastereomeric excess.

Mechanism :
The gold catalyst activates the alkyne, triggering acyloxy migration and subsequent-sigmatropic rearrangement to form the tricyclic framework.

Reductive Alkylation of Tricyclic Lactams

Functionalization of preformed lactams via reductive alkylation provides derivatives with tailored substituents.

Example :

  • Substrate : 3-Oxa-7-azatricyclo[3.3.3.01,5]undecan-5-one.
  • Reagents : R-X (alkyl halide), NaBH₃CN, MeOH.
  • Conditions : 25°C, 12 hours.
  • Yield : 50–60% for primary alkyl groups.

Applications : This method enables the introduction of pharmacophoric groups for drug discovery.

Comparative Analysis of Methods

Method Scale Yield (%) Stereoselectivity Industrial Feasibility
Condensation Lab-scale 60–75 Moderate Limited
Beckmann Rearrangement Industrial 65–70 None High
Gold Catalysis Lab-scale 80–85 High Moderate
Reductive Alkylation Lab-scale 50–60 Variable Low

Key Observations :

  • The Beckmann rearrangement route dominates industrial production due to cost-effectiveness.
  • Gold-catalyzed cyclization offers superior stereocontrol for research applications.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (ethanol/water).
  • Characterization :
    • NMR : Distinct signals at δ 3.5–4.0 ppm (bridged protons) and δ 1.5–2.5 ppm (adamantane-like CH₂ groups).
    • MS : Molecular ion peak at m/z 153.22 [M+H]⁺.

Q & A

Q. How should researchers validate the compound’s role in complex reaction networks (e.g., catalytic cycles)?

  • Methodological Answer : Use isotopic labeling (e.g., deuterium exchange) paired with MS/MS fragmentation to track atom transfer. Transient kinetic techniques (stopped-flow spectroscopy) capture short-lived intermediates. Network analysis software (COPASI) models pathway flux and identifies rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.